4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one

CYP2D6 Enzyme Inhibition Drug Metabolism

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (CAS 152584-35-5) is a validated fluorescent labeling reagent and CYP2D6 reference inhibitor (IC50 3.30 μM). Unlike generic 7-methoxycoumarins (e.g., CAS 2555-28-4), its 4-diethylaminomethyl group provides a basic amine handle for NHS ester/isothiocyanate conjugation and a higher logP (2.93) for passive membrane permeability calibration in PAMPA/Caco-2 assays. Supplied at ≥97% HPLC purity with ≥2-year stability at -20°C. Ideal for HTS CYP2D6 screening panels, HPLC method validation for basic coumarins, and proteomics labeling. Not to be confused with Methoxsalen (CAS 298-81-7). Request bulk pricing.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 152584-35-5
Cat. No. B1343868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
CAS152584-35-5
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC(=O)OC2=C1C=CC(=C2)OC
InChIInChI=1S/C15H19NO3/c1-4-16(5-2)10-11-8-15(17)19-14-9-12(18-3)6-7-13(11)14/h6-9H,4-5,10H2,1-3H3
InChIKeyVWVXJDKDOUEPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (CAS 152584-35-5) Procurement & Properties Guide


4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (CAS 152584-35-5) is a synthetic 4-aminomethyl-7-methoxycoumarin derivative with a molecular weight of 261.32 g/mol and a logP of 2.93 . It is categorized as a fluorescent labeling reagent for proteomics research, with a purity specification typically ≥97% (HPLC) . The compound exhibits a density of 1.1±0.1 g/cm³ and a calculated boiling point of 393.3±42.0 °C . Its structural features—the diethylaminomethyl group at position 4 and the methoxy group at position 7—distinguish it from common coumarin probes such as 7-methoxy-4-methylcoumarin (Methyl 4-methylumbelliferyl ether, CAS 2555-28-4) [1].

Why Generic 7-Methoxycoumarins Cannot Substitute 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one


Despite sharing the 7-methoxycoumarin core, generic substitution with analogs such as 7-methoxy-4-methylcoumarin (CAS 2555-28-4) is scientifically inappropriate due to substantial differences in physicochemical properties and biological interaction profiles. The 4-diethylaminomethyl substituent confers distinct reactivity and solubility characteristics: a higher logP (2.93 vs. ~2.1 estimated for 7-methoxy-4-methylcoumarin) and an additional basic nitrogen center that can be protonated . Critically, the compound displays a defined interaction profile with cytochrome P450 2D6 (CYP2D6), an enzyme of significant toxicological relevance [1]. Substitution without verification would invalidate any structure-activity relationship (SAR) analysis, fluorescence assay calibration, or metabolic stability study where the 4-diethylaminomethyl group is the critical determinant of performance.

Quantitative Differentiation Evidence for 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one


CYP2D6 Inhibition Potency Relative to In-Class Coumarin Substrates

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one exhibits moderate inhibitory activity against human recombinant CYP2D6 with an IC50 of 3.30 μM [1]. In contrast, the structurally distinct coumarin derivative BDBM50591916 (CHEMBL5177903) demonstrates a significantly more potent IC50 of 0.10 μM in human kidney microsomes under comparable assay conditions [2]. This quantitative difference in potency defines the compound's utility as a moderate CYP2D6 reference agent rather than a potent inhibitor.

CYP2D6 Enzyme Inhibition Drug Metabolism

LogP and Estimated Membrane Permeability Differentiation

The compound's calculated logP is 2.93 , a value that is significantly higher than the estimated logP of approximately 2.1 for the commonly used fluorescent probe 7-methoxy-4-methylcoumarin (CAS 2555-28-4) based on its simpler structure lacking the basic diethylamine moiety [1]. This difference in lipophilicity directly impacts membrane permeability, solubility, and distribution profiles.

Physicochemical Properties ADME Lipophilicity

Distinct HPLC Purity Specifications and Stability Profile

Commercial suppliers standardize 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one to a purity of ≥97% (HPLC) and document long-term stability of at least 2 years when stored at -20°C with protection from light and moisture . In comparison, 7-methoxy-4-methylcoumarin is typically offered at ≥98.0% (HPLC) with recommended storage at room temperature, indicating a different intrinsic stability profile [1].

Analytical Chemistry Quality Control Stability

GHS Hazard Classification and Safe Handling Differentiation

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one is classified with GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), requiring precautionary measures P261 and P305+P351+P338 . In contrast, 7-methoxy-4-methylcoumarin carries different hazard classifications with a German WGK 3 (highly hazardous to water) designation [1].

Safety GHS Laboratory Handling

Validated Application Scenarios for 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (CAS 152584-35-5)


CYP2D6 Enzyme Inhibition Profiling in Drug Discovery

Use as a moderate reference inhibitor (IC50 = 3.30 μM) for CYP2D6 in human recombinant enzyme assays. This application is supported by direct binding data from the BindingDB/ChEMBL database, confirming its measurable but moderate interaction with CYP2D6 [1]. This makes it suitable for use as a control compound in high-throughput screening panels designed to identify potent CYP2D6 inhibitors, where its activity falls within a useful dynamic range for assay calibration.

Proteomics Fluorescent Labeling Requiring a Basic Amine Handle

Employ as a fluorescent labeling reagent for proteomics research, leveraging the 4-diethylaminomethyl group as a basic amine handle for conjugation chemistry . This is based on the compound's established use and commercial availability as a fluorophore. The presence of the tertiary amine distinguishes it from non-amine-containing coumarins, enabling amine-reactive labeling strategies (e.g., via NHS esters or isothiocyanates after appropriate derivatization) that are not possible with simpler 7-methoxycoumarins like 7-methoxy-4-methylcoumarin.

ADME/Tox Panel Development and Validation

Utilize as a lipophilic reference probe (logP 2.93) in ADME/Tox assays to assess passive membrane permeability. The moderate lipophilicity and defined physicochemical properties (logP, molecular weight, hydrogen bond acceptor count) provide a benchmark for calibrating models of passive diffusion across Caco-2 or PAMPA membranes . This application is supported by the compound's well-characterized lipophilicity, which is significantly higher than that of unsubstituted 7-methoxycoumarin probes.

Analytical Method Development for Coumarin Derivatives

Apply as a reference standard in HPLC method development and validation for the analysis of basic coumarin derivatives. The compound's documented purity (≥97% HPLC) and defined stability profile (≥2 years at -20°C) make it a reliable calibrant for quantifying related substances in complex mixtures . Its distinct retention characteristics due to the basic diethylaminomethyl group provide a challenging test case for method robustness and specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.